molecular formula C11H14FN B13298845 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13298845
M. Wt: 179.23 g/mol
InChI Key: VZEFRBSEVPNQSY-UHFFFAOYSA-N
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Description

6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a suitable ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator. The pathways involved include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,7-trimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, resulting in different chemical properties.

    6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole: Substitution of fluorine with chlorine alters the compound’s reactivity and biological activity.

    6-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole: Bromine substitution provides different electronic and steric effects.

Uniqueness

The presence of the fluorine atom in 6-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole makes it unique due to the enhanced stability, lipophilicity, and binding affinity. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-7-9(12)5-4-8-10(7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

VZEFRBSEVPNQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2(C)C)F

Origin of Product

United States

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